3,5-Difluoro-4-(pentyloxy)benzaldehyde
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Overview
Description
3,5-Difluoro-4-(pentyloxy)benzaldehyde is an organic compound characterized by the presence of two fluorine atoms and a pentyloxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(pentyloxy)benzaldehyde typically involves the introduction of the pentyloxy group to a difluorobenzaldehyde precursor. One common method is the etherification of 3,5-difluorobenzaldehyde with pentanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
3,5-Difluorobenzaldehyde+PentanolH2SO4this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3,5-Difluoro-4-(pentyloxy)benzoic acid.
Reduction: 3,5-Difluoro-4-(pentyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-(pentyloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Medicine: Explored for its role in the synthesis of novel therapeutic agents, particularly in the field of oncology, where fluorinated compounds have shown promise in cancer treatment.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers, which exhibit unique properties like high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(pentyloxy)benzaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the pentyloxy group, making it less lipophilic and potentially less bioavailable.
4-(Pentyloxy)benzaldehyde: Lacks the fluorine atoms, which may reduce its metabolic stability and alter its chemical reactivity.
3,4,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, which can further enhance its chemical properties but may also increase its toxicity.
Uniqueness: 3,5-Difluoro-4-(pentyloxy)benzaldehyde is unique due to the combination of fluorine atoms and a pentyloxy group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3,5-difluoro-4-pentoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-2-3-4-5-16-12-10(13)6-9(8-15)7-11(12)14/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAGYBSYBMHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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